1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features two chlorinated phenyl groups and a methoxy group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Could be used in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-chlorophenyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)urea
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea is unique due to the presence of both methoxy and chloro substituents on the phenyl rings. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
321533-20-4 |
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Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-6-5-10(16)8-12(13)18-14(19)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
RWJMFVKTBCCTAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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